molecular formula C8H5BrClNO B1282966 5-Bromo-2-(chloromethyl)-1,3-benzoxazole CAS No. 110704-48-8

5-Bromo-2-(chloromethyl)-1,3-benzoxazole

Cat. No. B1282966
M. Wt: 246.49 g/mol
InChI Key: CWONURXPYBVLGQ-UHFFFAOYSA-N
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Description

5-Bromo-2-(chloromethyl)-1,3-benzoxazole is a compound that belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. Benzoxazoles are known for their diverse pharmacological activities and are used as key building blocks in organic synthesis and drug discovery .

Synthesis Analysis

The synthesis of benzoxazole derivatives often involves the functionalization of the benzoxazole nucleus. For instance, N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide is synthesized using a method that could potentially be adapted for the synthesis of 5-Bromo-2-(chloromethyl)-1,3-benzoxazole, given the structural similarities between the compounds . The synthesis of related compounds, such as 5,7-dichloro-1,3-benzoxazole derivatives, involves fusing the benzoxazole nucleus with various moieties to form heterocyclic ring systems . These methods highlight the versatility of benzoxazole chemistry in generating a wide array of substituted derivatives.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be characterized using techniques such as X-ray single-crystal analysis, FT-IR spectroscopy, and quantum mechanical studies. For example, the molecular structure of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole has been determined using these methods, providing insights into the geometrical structures, atomic charges, and molecular electrostatic potential . These techniques are essential for understanding the three-dimensional arrangement of atoms in benzoxazole derivatives and can be applied to 5-Bromo-2-(chloromethyl)-1,3-benzoxazole.

Chemical Reactions Analysis

Benzoxazole derivatives can participate in various chemical reactions. For instance, 5,5'-Dimethyl-3,3'-azoisoxazole has been used as a reagent for the selective esterification of benzylic alcohols and phenols under Mitsunobu conditions . This demonstrates the reactivity of benzoxazole derivatives in the presence of azo reagents. Additionally, the synthesis of chloro and bromo substituted tetrazoles from related compounds suggests that halogenated benzoxazoles can be precursors for the synthesis of other heterocyclic compounds with potential analgesic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be explored through computational studies and experimental techniques. For example, the nonlinear optical (NLO) properties, thermodynamic functions, and vibrational frequencies of benzoxazole derivatives have been investigated, revealing their potential applications in materials science . The antifungal and antimicrobial activities of certain benzoxazole derivatives also indicate their significance in medicinal chemistry . These studies provide a comprehensive understanding of the properties of benzoxazole derivatives, which can be extrapolated to 5-Bromo-2-(chloromethyl)-1,3-benzoxazole.

Scientific Research Applications

Fluorescent Probe Synthesis

5-Bromo-2-(chloromethyl)-1,3-benzoxazole derivatives have been investigated for their potential use in the synthesis of fluorescent probes. A specific derivative, 5-Bromo-2-(5′-bromo-2′-hydroxyphenyl)benzoxazole, was synthesized through the Sandmeyer reaction and demonstrated suitability for sensing specific amino compounds through fluorescent color changes, highlighting its application in chemical sensing and biological imaging technologies (J. Lee et al., 2004).

Antimicrobial and Cytotoxic Agents

Benzoxazole derivatives, including those substituted with bromo and chloro groups, have been synthesized and evaluated for their biological activities. Certain derivatives showed significant anti-inflammatory activity and cytotoxicity against specific cancer cell lines, underlining their potential in pharmaceutical research for the development of new anti-inflammatory and cancer therapeutics (Sumit Thakral et al., 2022).

Synthetic Chemistry

The reactivity of benzoxazole derivatives, including those with bromomethyl groups, offers valuable pathways in synthetic chemistry for creating novel compounds. These derivatives serve as reactive scaffolds for further chemical modifications, enabling the synthesis of a wide range of organic molecules with potential applications in various fields of chemistry and materials science (Pravin Patil, F. A. Luzzio, 2016).

Pharmaceutical Precursors

Functionally substituted benzoxazoles, including those with chloromethyl groups, are highlighted for their importance in pharmaceutical research. They serve as precursors for synthesizing a variety of benzoxazole derivatives with potential pharmacological activities, illustrating their role in the development of new therapeutic agents (Evgeniy N. Khodot, O. Rakitin, 2022).

Safety And Hazards

The safety data sheet for a related compound, “5-Bromo-2-chloropyrimidine”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-bromo-2-(chloromethyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO/c9-5-1-2-7-6(3-5)11-8(4-10)12-7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWONURXPYBVLGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557377
Record name 5-Bromo-2-(chloromethyl)-1,3-benzoxazole
Source EPA DSSTox
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Molecular Weight

246.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(chloromethyl)-1,3-benzoxazole

CAS RN

110704-48-8
Record name 5-Bromo-2-(chloromethyl)benzoxazole
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(chloromethyl)-1,3-benzoxazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-(chloromethyl)-1,3-benzoxazole
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Synthesis routes and methods I

Procedure details

2-Amino-4-bromophenol (1.6 g) prepared according to U.S. Pat. No. 4,157,444 was dissolved in ethanol (5 ml) and 2-chloro-1,1,1-triethoxyethane (1.9 g) was added. The resulting solution was warmed on a steambath for 1.5 hour. After cooling the reaction mixture to room temperature, cold water (5 ml) was added. The precipitated solid was collected and air-dried to obtain the product (1.12 g; m.p. 63°-65° C.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

1.79 mL (13.3 mmol) 2-chloro-1,1,1-trimethoxy-ethane are added dropwise at RT to a solution of 2.5 g (13.29 mmol) 2-amino-4-bromophenol in 20 mL ethanol and stirred for 48 h. Then 0.4 mL 2-chloro-1,1,1-trimethoxy-ethane are added and stirred for 20 h. The reaction mixture is evaporated down. The purification is carried out by column chromatography on silica gel (DCM/ethanol 80:1).
Quantity
1.79 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two

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